![molecular formula C10H9N3OS B7738384 2-{(E)-[2-(1,3-thiazol-2-yl)hydrazinylidene]methyl}phenol](/img/structure/B7738384.png)
2-{(E)-[2-(1,3-thiazol-2-yl)hydrazinylidene]methyl}phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{(E)-[2-(1,3-thiazol-2-yl)hydrazinylidene]methyl}phenol is an organic compound that features a thiazole ring and a phenol group connected by a hydrazone linkage
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-{(E)-[2-(1,3-thiazol-2-yl)hydrazinylidene]methyl}phenol typically involves the condensation reaction between 2-hydrazinyl-1,3-thiazole and salicylaldehyde. The reaction is carried out in an ethanol solvent under reflux conditions for several hours. The product is then purified by recrystallization from ethanol.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.
Types of Reactions:
Oxidation: The phenol group in this compound can undergo oxidation to form quinone derivatives.
Reduction: The hydrazone linkage can be reduced to form the corresponding hydrazine derivative.
Substitution: The thiazole ring can participate in electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic reagents like bromine (Br₂) or nitric acid (HNO₃) can be used under controlled conditions.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Hydrazine derivatives.
Substitution: Halogenated or nitrated thiazole derivatives.
科学的研究の応用
2-{(E)-[2-(1,3-thiazol-2-yl)hydrazinylidene]methyl}phenol has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its antimicrobial and antifungal activities.
Medicine: Explored for its potential as an anticancer agent due to its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
作用機序
The mechanism of action of 2-{(E)-[2-(1,3-thiazol-2-yl)hydrazinylidene]methyl}phenol involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes or receptors, inhibiting their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The compound’s hydrazone linkage and phenol group are crucial for its binding affinity and specificity.
類似化合物との比較
- 2-{(E)-[2-(1,3-thiazol-2-yl)hydrazinylidene]methyl}aniline
- 2-{(E)-[2-(1,3-thiazol-2-yl)hydrazinylidene]methyl}benzaldehyde
Comparison:
- 2-{(E)-[2-(1,3-thiazol-2-yl)hydrazinylidene]methyl}phenol is unique due to the presence of the phenol group, which imparts additional reactivity and potential biological activity compared to its analogs.
- 2-{(E)-[2-(1,3-thiazol-2-yl)hydrazinylidene]methyl}aniline lacks the hydroxyl group, which may reduce its ability to form hydrogen bonds and interact with biological targets.
- 2-{(E)-[2-(1,3-thiazol-2-yl)hydrazinylidene]methyl}benzaldehyde has an aldehyde group instead of a hydroxyl group, which alters its reactivity and potential applications.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
IUPAC Name |
2-[(E)-(1,3-thiazol-2-ylhydrazinylidene)methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3OS/c14-9-4-2-1-3-8(9)7-12-13-10-11-5-6-15-10/h1-7,14H,(H,11,13)/b12-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQJOOQHNAFGZEL-KPKJPENVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC2=NC=CS2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/NC2=NC=CS2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-[(E)-(diphenylhydrazinylidene)methyl]phenol](/img/structure/B7738307.png)
![2-(furan-2-ylmethylamino)-N-[3-(trifluoromethyl)phenyl]acetamide;oxalic acid](/img/structure/B7738312.png)
![2-[(5Z)-5-(1-naphthylmethylene)-4-oxo-2-thioxo-thiazolidin-3-yl]acetic acid](/img/structure/B7738315.png)
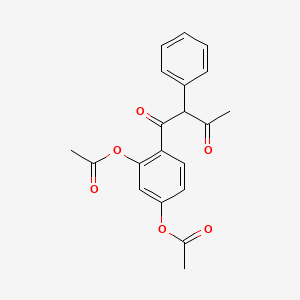
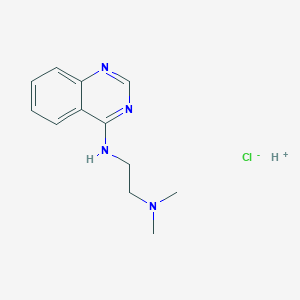
![6-amino-5-(furan-2-ylmethyl)-5H-pyrrolo[2,3-b]pyrazine-2,3,7-tricarbonitrile](/img/structure/B7738334.png)
![6-AMINO-7-(1,3-BENZOTHIAZOL-2-YL)-5-BENZYL-5H-PYRROLO[2,3-B]PYRAZINE-2,3-DICARBONITRILE](/img/structure/B7738346.png)
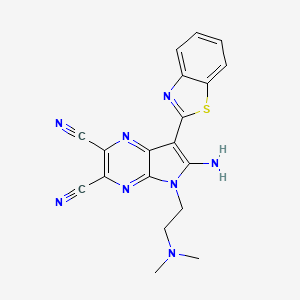
![6-amino-7-(1,3-benzothiazol-2-yl)-5-(4-methoxyphenyl)-5H-pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile](/img/structure/B7738366.png)
![6-Amino-5-(4-methoxyphenyl)-7-(1-methyl-1h-benzo[d]imidazol-2-yl)-5h-pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile](/img/structure/B7738374.png)
![2-methoxy-4-{(E)-[2-(1,3-thiazol-2-yl)hydrazinylidene]methyl}phenol](/img/structure/B7738376.png)
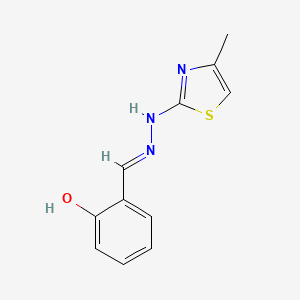
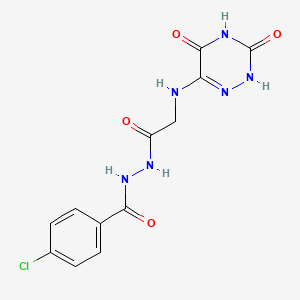
![2-bromo-6-methoxy-4-[(Z)-[(4-phenyl-1,3-thiazol-2-yl)hydrazinylidene]methyl]phenol](/img/structure/B7738409.png)
